molecular formula C20H19BrClNO3 B11609322 5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11609322
M. Wt: 436.7 g/mol
InChI Key: WOPQJDNNCKCMJN-UHFFFAOYSA-N
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Description

5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the indole derivative . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

For industrial production, the synthesis process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of tubular diazotization reaction technology can reduce side reactions and enhance the stability of the diazonium salt intermediates .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of bromine, butyl, and chlorophenyl groups contributes to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C20H19BrClNO3

Molecular Weight

436.7 g/mol

IUPAC Name

5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C20H19BrClNO3/c1-2-3-10-23-17-9-6-14(21)11-16(17)20(26,19(23)25)12-18(24)13-4-7-15(22)8-5-13/h4-9,11,26H,2-3,10,12H2,1H3

InChI Key

WOPQJDNNCKCMJN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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